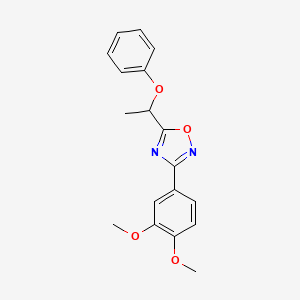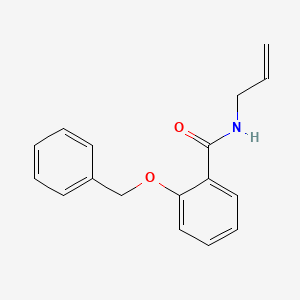
2,7-dimethyl-N-(1-methyl-2-pyridin-4-ylethyl)quinoline-4-carboxamide
Overview
Description
2,7-dimethyl-N-(1-methyl-2-pyridin-4-ylethyl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that is widely used in scientific research. DMQX belongs to the quinoxaline family and acts as a non-competitive antagonist of the AMPA receptor.
Mechanism of Action
2,7-dimethyl-N-(1-methyl-2-pyridin-4-ylethyl)quinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor by binding to its allosteric site. This prevents the opening of the ion channel and reduces the influx of calcium ions into the postsynaptic neuron, which leads to a decrease in the excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the excitatory synaptic transmission in the hippocampus, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects in models of ischemic brain injury and epilepsy.
Advantages and Limitations for Lab Experiments
The use of 2,7-dimethyl-N-(1-methyl-2-pyridin-4-ylethyl)quinoline-4-carboxamide in lab experiments has several advantages. It allows for the selective blocking of the AMPA receptor, which is not possible with other compounds that target the glutamate system. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the use of 2,7-dimethyl-N-(1-methyl-2-pyridin-4-ylethyl)quinoline-4-carboxamide in scientific research. One area of interest is the role of the AMPA receptor in synaptic plasticity and how it is affected by various pathological conditions. Another area of interest is the development of more selective and potent AMPA receptor antagonists that could be used as potential therapeutic agents for neurological disorders. Additionally, the use of this compound in combination with other compounds could help to elucidate the complex interactions between the glutamate system and other neurotransmitter systems.
Scientific Research Applications
2,7-dimethyl-N-(1-methyl-2-pyridin-4-ylethyl)quinoline-4-carboxamide is widely used in scientific research as a tool to study the function of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the fast synaptic transmission in the central nervous system. The use of this compound allows researchers to selectively block the AMPA receptor and study its role in various physiological and pathological processes.
properties
IUPAC Name |
2,7-dimethyl-N-(1-pyridin-4-ylpropan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-4-5-17-18(12-15(3)22-19(17)10-13)20(24)23-14(2)11-16-6-8-21-9-7-16/h4-10,12,14H,11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSUEXSQEHCHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)C(=O)NC(C)CC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4420158.png)

![N-(2-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B4420169.png)

![5-methyl-N-(4-{[2-(1H-pyrrol-1-yl)butanoyl]amino}phenyl)-2-furamide](/img/structure/B4420181.png)
![N-[2-(quinolin-8-yloxy)ethyl]-2-furamide](/img/structure/B4420194.png)
![(1S*,4S*)-2-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4420207.png)


![4-{[(3-cyano-6-methylpyridin-2-yl)thio]methyl}benzoic acid](/img/structure/B4420223.png)
![2-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420228.png)


![3,4,5-trimethoxy-N-[4-(pyridin-2-ylmethyl)phenyl]benzamide](/img/structure/B4420260.png)